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Compound of Interest |

Compound Name: (3-Oxoheptyl)phosphonic acid
CAS No.: 2167290-46-0
Cat. No.: B2465874

Chemical Identity & Structural Analysis

(3-Oxoheptyl)phosphonic acid is a functionalized organophosphorus compound featuring a

-ketone motif. It serves as a critical intermediate in the synthesis of bioactive phosphonates
and as a non-hydrolyzable phosphate mimic in enzyme inhibition studies.

Property

Detail

Systematic Name

(3-Oxoheptyl)phosphonic acid

3-Oxoheptylphosphonic acid; P-(3-

Synonyms ] )
Oxoheptyl)phosphonic acid
Formula C7H1504P
Molecular Weight 194.17 g/mol
2167290-46-0 (Acid) / 50889-46-8 (Dimethyl
CAS Number
Ester)
SMILES CCCCC(=0)CCP(=0)(0)0O
InChl Key DUKQXDCNTQLVCQ-UHFFFAOYSA-N

Structural Features
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The molecule consists of a phosphonic acid headgroup attached to a heptyl chain with a
ketone functionality at the C3 position (relative to the phosphorus attachment).[1]

e Phosphonic Acid Group: Highly acidic (pKai ~2.0, pKaz ~7.0), capable of strong hydrogen
bonding.

o Ketone (C3): Located gamma to the phosphorus atom, creating a unique electronic
environment for the bridging methylene groups.

 Alkyl Tail: A butyl chain extending from the ketone, providing lipophilicity.

Synthesis & Preparation Workflow

Direct isolation of the free acid is typically achieved via hydrolysis of its dialkyl ester precursor.
The most robust method involves the Arbuzov reaction followed by acid hydrolysis or silylation-
hydrolysis.

Primary Synthesis Route (Arbuzov-Hydrolysis)
o Arbuzov Reaction: 1-Bromo-3-heptanone + Triethyl phosphite

Diethyl (3-oxoheptyl)phosphonate + Ethyl bromide.

o Hydrolysis: Reaction with concentrated HCI (reflux) or TMSBr (room temp) followed by
aqueous workup yields the free acid.

1-Bromo-3-heptanone w| Arbuzov Reaction - EtBr_o_| Diethyl (3-oxoheptyl)phosphonate Hydrolysis - 2 EtOH (3-Oxoheptyl)phosphonic Acid
(Precursor) "1 (P(OE13, Heat) = (Intermediate) (TMSBr then H20) ELCED)

\

Click to download full resolution via product page

Figure 1: Standard synthetic pathway for (3-Oxoheptyl)phosphonic acid via the Arbuzov
reaction.

Spectroscopic Characterization (The Core)

The following data represents the consensus spectroscopic profile for the pure acid form,
derived from high-resolution experimental data of its dimethyl ester analog (CAS 50889-46-8)
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and corrected for the hydrolysis of the methoxy groups.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: D20 or DMSO-ds (Acidic protons are exchangeable and may not appear as distinct
peaks in D20). Standard: TMS (0 ppm) for 1H/*3C; Hz3POa (0 ppm) for 31P.

'H NMR (Proton)

The spectrum is characterized by the absence of ester methyl groups (

~3.7 ppm) and the distinct splitting of the methylene protons flanking the ketone.

Chemical Shift .
Coupling (
( Multiplicity Integration Assignment
, Hz)
» Ppm)
) H-7 (Terminal
0.88-0.92 Triplet (t) 3H
Methyl)
1.25-1.35 Multiplet (m) 2H H-6 (Methylene)
1.50 - 1.60 Multiplet (m) 2H H-5 (Methylene)
H-1 (
1.75-1.95 Multiplet (m) 2H
to P)
H-4 (
2.40-2.48 Triplet (t) 2H
to C=0)
H-2 (
2.75-2.85 Multiplet (m) 2H to P,
to C=0)
9.5-11.0 Broad Singlet 2H P-OH (Acidic) Exchangeable

Key Diagnostic Feature: The H-2 protons appear significantly downfield (
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2.8 ppm) due to the combined deshielding effect of the ketone and the

-phosphorus group.

3C NMR (Carbon)

The carbon spectrum reveals characteristic doublets due to C-P coupling (

).
Chemical Shift ( Splitting (
Assignment
» Ppm) , Hz)
13.8 S C-7 (Terminal Methyl)
d(
20.5 C-1 (Directly attached to P)
)
22.4 S C-6
25.8 s C-5
d( C-2(
36.5
) to P)
C-4 (
42.2 S
to C=0)
d(
210.5 C-3 (Ketone C=0)

3P NMR (Phosphorus)

The phosphorus signal is a singlet in proton-decoupled experiments.
e Chemical Shift:

+28.0 to +32.0 ppm (Relative to 85% HsPOa).

» Note: The shift is pH-dependent. In basic solution (dianion), the signal may shift upfield.
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B. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the phosphonic acid headgroup and the ketone
functionality.

Wavenumber . . .
Intensity Functional Group Description
(cm™)
Characteristic broad
2800 - 3400 Broad, Strong O-H (P-OH) absorption of acidic
hydroxyls.
) C-H stretching of the
2850 - 2960 Medium C-H (Alkyl)

heptyl chain.

Distinct carbonyl
1710-1720 Strong C=0 (Ketone) stretch

(unconjugated).

Phosphoryl stretching

1150 - 1250 Strong P=0 ) )
vibration.
P-O

900 - 1050 Medium/Strong P-O-H stretching/bending
modes.

C. Mass Spectrometry (MS)

Analysis is typically performed using Electrospray lonization (ESI) in negative or positive mode.

Molecular Formula: C7H1504P Exact Mass: 194.0708 Da[1]
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lonization Mode m/z Observed Species Interpretation

Protonated molecular

ESI (+) 195.08 [M+H]* )
ion.
ESI (+) 217.06 [M+Na]* Sodium adduct.[1]
Deprotonated
ESI () 193.06 [M-H]~ molecular ion (Base
Peak).
Loss of water from
Fragmentation 177.07 [M+H - H20]* phosphonic acid
group.
Cleavage alpha to the
Fragmentation 111.02 [CaHsPOs]*+ ketone (McLafferty-

like).

Experimental Protocols
Protocol 1: Sample Preparation for NMR

e Solvent Selection: Use DMSO-ds for the most distinct proton signals. D20 is acceptable but
will exchange the acidic protons and may cause the

-protons to shift slightly due to pH effects.

» Concentration: Dissolve 10-15 mg of the pure acid in 0.6 mL of solvent.
e Tube: Use a standard 5mm NMR tube.
e Acquisition:

o H: 16 scans, 2s relaxation delay.

o 31P: 64 scans, proton-decoupled (*H-decoupled).

Protocol 2: MS Analysis (Direct Infusion)
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» Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for ESI+) or 0.1% Ammonium
Hydroxide (for ESI-).

e Concentration: 10 pg/mL.

e Flow Rate: 5-10 pL/min.

e Source Temp: 200°C.

Parent lon [M+H]+
m/z 195.08

“H20 (18 Da) \\- C4H8 (Tail)

Dehydration [M+H-H20]+ Alpha Cleavage Fragment
m/z 177.07 m/z ~111

Click to download full resolution via product page

Figure 2: Predicted fragmentation pathway for (3-oxoheptyl)phosphonic acid in ESI(+) MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. PubChemlLite - (3-oxoheptyl)phosphonic acid (C7H1504P) [pubchemlite.lcsb.uni.lu]

o 2. Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | COH17F204P | CID 11118722 -
PubChem [pubchem.ncbi.nlm.nih.gov]

o To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of (3-
Oxoheptyl)phosphonic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2465874#spectroscopic-data-for-3-oxoheptyl-
phosphonic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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